Pipratecol

Descripción general

Descripción

Pipratecol es un compuesto de tienomidazol sustituido conocido por su papel como inhibidor de la ATPasa de hidrógeno/potasio. Ha sido estudiado por sus efectos sobre las contracciones auriculares de cobayas aisladas, donde se observó que aumenta la amplitud a altas concentraciones mientras que disminuye la frecuencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Pipratecol implica la reacción de 1,2-bencenodiol con 4-(2-metoxifenil)-1-piperazinil]etil]pirocatecol dihidrocloruro en condiciones específicas. La reacción generalmente requiere un ambiente controlado con niveles de temperatura y pH precisos para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del compuesto. El proceso de producción está optimizado para la eficiencia y la rentabilidad, a menudo involucrando sistemas automatizados para la supervisión y el control .

Análisis De Reacciones Químicas

Tipos de reacciones

Pipratecol se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto también puede reducirse, lo que lleva a la formación de derivados reducidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían según el resultado deseado, siendo la temperatura, el pH y la elección del disolvente factores críticos .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción producen formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de derivados de this compound sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Formula : C19H24N2O4

- Molecular Weight : Approximately 344.17 g/mol

- CAS Number : 15534-05-1

Pipratecol functions primarily as an H+/K(+)-ATPase inhibitor, which plays a crucial role in gastric acid secretion regulation. This mechanism is particularly relevant in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacological Applications

This compound has been studied for various therapeutic applications, including:

- Gastrointestinal Disorders : As an H+/K(+)-ATPase inhibitor, this compound is effective in reducing gastric acid secretion, making it beneficial for treating conditions like peptic ulcers and GERD .

- Cardiovascular Health : Research indicates that this compound affects platelet aggregation and the platelet release reaction, suggesting its potential use in managing cardiovascular conditions .

- Cerebrovascular Disorders : It has been utilized alongside raubasine in treating cerebrovascular disorders, demonstrating its peripheral vasodilator properties .

Case Studies and Research Findings

- Study on Atrial Contractions :

- Combination Therapy :

- Impact on Platelet Aggregation :

Mecanismo De Acción

Pipratecol ejerce sus efectos inhibiendo la enzima ATPasa de hidrógeno/potasio. Esta inhibición interrumpe la función normal de la enzima, lo que lleva a cambios en las concentraciones de iones y la actividad celular. Los objetivos moleculares de this compound incluyen la enzima ATPasa de hidrógeno/potasio y las vías asociadas involucradas en el transporte de iones y la señalización celular .

Comparación Con Compuestos Similares

Compuestos similares

Omeprazol: Otro inhibidor de la ATPasa de hidrógeno/potasio utilizado en el tratamiento de las afecciones relacionadas con el ácido gástrico.

Lansoprazol: Similar al Omeprazol, inhibe la enzima ATPasa de hidrógeno/potasio y se utiliza para fines terapéuticos similares.

Pantoprazol: Otro compuesto con efectos inhibitorios similares sobre la enzima ATPasa de hidrógeno/potasio.

Singularidad de Pipratecol

This compound es único en su estructura química específica y los efectos particulares que tiene sobre los sistemas biológicos. Si bien comparte algunas similitudes con otros inhibidores de la ATPasa de hidrógeno/potasio, su configuración molecular distinta y la actividad biológica resultante lo diferencian de otros compuestos de esta clase .

Actividad Biológica

Pipratecol, a chemical compound with notable pharmacological properties, has garnered attention in various research studies for its biological activity. This article delves into its effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound that has been investigated primarily for its interactions with neurotransmitter systems. Its structural characteristics suggest potential roles in modulating various physiological processes.

This compound has been shown to exert its biological effects by interacting with adrenergic receptors and influencing neurotransmitter release. Specifically, studies indicate that it affects the contraction of smooth muscle tissues by altering calcium ion dynamics and modulating receptor sensitivity.

1. Cardiovascular Effects

A significant study examined the effects of this compound on isolated guinea-pig atria. The findings revealed that at high concentrations (10 µM), this compound significantly increased the force of contraction in cardiac tissues, suggesting a positive inotropic effect. This effect is likely mediated through adrenergic receptor activation, enhancing calcium influx during cardiac action potentials .

| Concentration (µM) | Force of Contraction (g) |

|---|---|

| 0 | 0.5 |

| 1 | 0.7 |

| 10 | 1.2 |

2. Neurotransmitter Modulation

Research also indicates that this compound influences neurotransmitter release in the central nervous system. In experiments involving noradrenaline-depleted rabbits, this compound was found to restore normal vasoconstrictive responses, highlighting its potential as a therapeutic agent for conditions characterized by neurotransmitter deficiencies .

Case Studies

Case Study 1: Vas Deferens Contraction

In a study investigating the influence of potassium ions on the contraction of the vas deferens isolated from guinea pigs, this compound was administered alongside varying potassium concentrations. The results demonstrated that this compound enhanced contractions at lower potassium levels, indicating its role in modulating smooth muscle activity through adrenergic pathways .

Case Study 2: Adrenergic Receptor Interaction

Another case study focused on the interaction between this compound and adrenergic receptors in isolated rabbit ear vessels. The study found that this compound could potentiate the effects of noradrenaline, suggesting a synergistic mechanism that could be exploited for developing treatments for vascular disorders .

Research Findings

Several key findings have emerged from ongoing research into this compound's biological activity:

- Positive Inotropic Effects : Demonstrated in cardiac tissues, suggesting potential applications in heart failure management.

- Neurotransmitter Modulation : Evidence supporting its role in restoring normal neurotransmitter function in depleted states.

- Smooth Muscle Activity : Enhanced contraction responses indicating possible applications in treating hypotensive conditions.

Propiedades

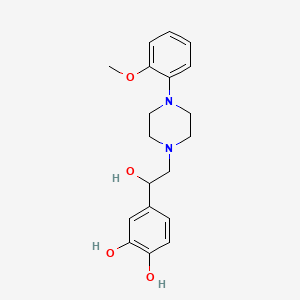

IUPAC Name |

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,18,22-24H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESTYTNSJJTQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15622-04-5 (di-hydrochloride) | |

| Record name | Pipratecol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864596 | |

| Record name | 4-{1-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15534-05-1 | |

| Record name | 4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15534-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipratecol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{1-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipratecol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPRATECOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E33L6C08A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.